1-(2-fluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluoroethyl group: This step may involve nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the piperidine moiety: This can be done through amide bond formation using appropriate coupling reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine
- 1-(2-bromoethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine
Uniqueness
1-(2-fluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine may exhibit unique properties due to the presence of the fluoroethyl group, which can influence its reactivity, biological activity, and pharmacokinetic properties compared to its chloro or bromo analogs.
Properties
IUPAC Name |
[4-amino-1-(2-fluoroethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O/c1-9-3-2-5-16(7-9)12(18)11-10(14)8-17(15-11)6-4-13/h8-9H,2-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPAGVKFYXTSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NN(C=C2N)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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